Pocenbrodib

Epigenetics Drug Discovery Selectivity Profiling

Research on androgen receptor (AR) therapy resistance is often limited by the lack of selective chemical probes that distinguish CBP/p300 from BET bromodomains. Pocenbrodib directly addresses this gap as a potent, orally bioavailable inhibitor of the CBP/p300 bromodomain, preventing co-activation of the treatment-resistant AR-V7 splice variant. - Enables specific interrogation of CBP/p300-dependent transcription in mCRPC models, with selectivity over BET bromodomains like BRD4. - Ideal for preclinical combination studies aligned with the ongoing Phase 1b/2a trial (NCT06785636) evaluating synergy with olaparib or 177Lu-PSMA-617. - Supports biomarker discovery for patient stratification, focusing on AR-V7 expression and CBP/p300-dependent gene signatures.

Molecular Formula C28H32FN3O6
Molecular Weight 525.6 g/mol
CAS No. 2304372-79-8
Cat. No. B12395056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePocenbrodib
CAS2304372-79-8
Molecular FormulaC28H32FN3O6
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3C4CCCC(C4)C(=O)O)C(C5=C(C=CC(=C5)F)OC)O
InChIInChI=1S/C28H32FN3O6/c1-15-7-9-19-21(31(15)28(36)38-3)10-11-22-24(19)30-26(25(33)20-14-17(29)8-12-23(20)37-2)32(22)18-6-4-5-16(13-18)27(34)35/h8,10-12,14-16,18,25,33H,4-7,9,13H2,1-3H3,(H,34,35)/t15-,16+,18+,25+/m0/s1
InChIKeyNOUKMOKAEKAWKS-FSEQIFNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pocenbrodib Overview


Pocenbrodib (FT-7051; P-300; CAS 2304372-79-8) is an orally bioavailable, small-molecule inhibitor that selectively targets the bromodomain of the histone acetyltransferase (HAT) paralogs, CREB-binding protein (CBP) and E1A-binding protein p300 (p300 HAT) [1]. By disrupting the acetylation of histones and other proteins, pocenbrodib prevents the co-activation of the androgen receptor (AR), including the constitutively active, treatment-resistant AR-v7 splice variant [2]. This mechanism is being evaluated in a Phase 1b/2a clinical trial (NCT06785636) for the treatment of metastatic castration-resistant prostate cancer (mCRPC), both as monotherapy and in combination with established therapies [3].

Why Pocenbrodib Cannot Be Substituted


Within the CBP/p300 inhibitor class, simple substitution based on target class alone is insufficient due to critical differences in selectivity profile, clinical application focus, and mechanism of action. While several inhibitors target the CBP/p300 bromodomain, they are not interchangeable. For instance, Inobrodib (CCS1477) is primarily in development for hematological malignancies like multiple myeloma, whereas pocenbrodib is exclusively focused on overcoming androgen receptor (AR) therapy resistance in metastatic castration-resistant prostate cancer (mCRPC) [1]. Furthermore, the high degree of structural homology between CBP/p300 and BET bromodomains like BRD4 means that selectivity is a key differentiator, impacting both target engagement and potential off-target effects [2]. The following evidence details the specific, quantifiable characteristics that differentiate pocenbrodib from its closest analogs.

Pocenbrodib Differentiation Evidence


CBP vs. BRD4 Selectivity

Pocenbrodib demonstrates a distinct selectivity profile against the closely related BET bromodomain BRD4. Comparative data indicates a substantially wider selectivity window compared to another CBP/p300 inhibitor, CBP/p300-IN-8. This difference is critical for minimizing off-target effects associated with BET inhibition [1].

Epigenetics Drug Discovery Selectivity Profiling

Clinical Indication: AR-V7 mCRPC vs. Multiple Myeloma

Pocenbrodib's clinical development is exclusively focused on metastatic castration-resistant prostate cancer (mCRPC), specifically in patients who have progressed on prior anti-androgen therapy. This includes those expressing the difficult-to-target AR-v7 splice variant [1]. In contrast, the most clinically advanced CBP/p300 inhibitor, Inobrodib (CCS1477), is being evaluated for a different primary indication: relapsed/refractory multiple myeloma [2].

Oncology Prostate Cancer Clinical Development

AR-V7 Splice Variant Inhibition

Pocenbrodib's mechanism uniquely addresses a major mechanism of therapy resistance in prostate cancer. By inhibiting the CBP/p300 bromodomain, it disrupts co-activation of the androgen receptor, including the AR-V7 splice variant [1]. This variant lacks the ligand-binding domain, rendering it resistant to conventional AR-targeted therapies like enzalutamide and abiraterone [2].

Androgen Receptor Drug Resistance Epigenetics

Clinical Trial Design and Combination Strategy

The current Phase 1b/2a trial for pocenbrodib employs a defined monotherapy dose-escalation strategy (50mg to 250mg QD, 5 days on/2 days off) and explores combination arms with abiraterone acetate, olaparib, and 177Lu-PSMA-617 [1]. This combination approach is a differentiating feature compared to earlier CBP/p300 inhibitors, which may have been developed as monotherapies, reflecting a strategic focus on overcoming ARPI resistance.

Clinical Pharmacology Combination Therapy mCRPC

Pocenbrodib Translational Applications


ARSI Resistance in Prostate Cancer Models

Pocenbrodib is ideally suited for preclinical studies designed to understand and overcome resistance to androgen receptor signaling inhibitors (ARSIs) like enzalutamide, apalutamide, and darolutamide. Its demonstrated ability to prevent the co-activation of the AR-V7 splice variant makes it a specific tool for modeling the ~20-40% of mCRPC patients who exhibit primary resistance to these therapies [1].

Combination Therapy: PARP Inhibitors and Radiopharmaceuticals

Given its ongoing Phase 1b/2a trial design (NCT06785636), pocenbrodib is a key compound for designing and validating combination therapy strategies. Research programs can directly align with the clinical evaluation of pocenbrodib in combination with olaparib (a PARP inhibitor) or 177Lu-PSMA-617 (a radioligand therapy) to explore synergistic effects in overcoming mCRPC [2].

CBP/p300-Dependent Transcriptional Profiling

As a potent and selective inhibitor of the CBP/p300 bromodomain, pocenbrodib serves as a high-quality chemical probe for dissecting the specific role of these HAT paralogs in transcriptional regulation. It can be used in ChIP-seq or RNA-seq studies to map the CBP/p300-dependent transcriptome and epigenome, with a particular focus on AR and c-MYC regulated genes, distinguishing its effects from pan-BET inhibitors [3].

Biomarker Discovery for Patient Stratification

The ongoing clinical trial for pocenbrodib is accompanied by a biomarker strategy aimed at identifying patients most likely to benefit from therapy [4]. Preclinical research using pocenbrodib can therefore focus on identifying and validating these molecular signatures (e.g., AR-V7 expression, specific CBP/p300-dependent gene signatures) that predict response, directly supporting the development of companion diagnostics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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